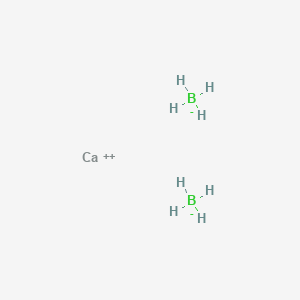
Calcium boranuide
Cat. No. B1233779
M. Wt: 69.77 g/mol
InChI Key: MOUPUCLGEWXWHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05166201
Procedure details


If 2β,19-(ethylene)-androst-4-ene-3,17-dione is reduced with sodium borohydride in ethanol, the corresponding Δ4 -3β,17β-diol is obtained. To obtain the Δ5 -3β,17β-diol, the 2β,19-(ethylene)androst-4-ene-3,17-dione is first converted to the corresponding 3-acetoxy-3,5-diene. This conversion is accomplished by treating the dione with acetic anhydride in the presence of a catalytic amount of an acid such as p-toluenesulfonic acid followed by the addition of pyridine, or the conversion can be accomplished by reacting the dione with an excess of acetic anhydride and a catalytic amount of 70% aqueous perchloric acid using ethyl acetate as the solvent followed by neutralization with sodium carbonate. The 3-acetoxy-3,5-diene is then treated with calcium borohydride in ethanol at -15° C. to give the desired Δ5 -diol. Subsequent treatment of the diol with an anhydride, such as acetic anhydride, gives the corresponding diacetate.
[Compound]
Name
3-acetoxy-3,5-diene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



[Compound]
Name
2β,19-(ethylene)androst-4-ene-3,17-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

[Compound]
Name
3-acetoxy-3,5-diene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six






Name

Name

Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:4][C:5](=[O:7])[CH3:6])(=[O:3])[CH3:2].[C:8]1([CH3:18])C=CC(S(O)(=O)=O)=C[CH:9]=1.Cl(O)(=O)(=O)=[O:20].[C:24](=[O:27])([O-])[O-:25].[Na+].[Na+].[BH4-].[Ca+2].[BH4-]>C(O)C.C(OCC)(=O)C.N1C=CC=CC=1>[C:1]([O:4][C:5](=[O:7])[CH3:6])(=[O:3])[CH3:2].[CH3:9][C:8]([CH2:18][C:24]([OH:25])=[O:27])=[O:20] |f:3.4.5,6.7.8|
|
Inputs


Step One
[Compound]
|
Name
|
3-acetoxy-3,5-diene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Ca+2].[BH4-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
[Compound]
|
Name
|
diol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Step Five
[Compound]
|
Name
|
2β,19-(ethylene)androst-4-ene-3,17-dione
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
[Compound]
|
Name
|
3-acetoxy-3,5-diene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl(=O)(=O)(=O)O
|
Step Ten
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give the
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(=O)CC(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
